XLogP3 Lipophilicity Advantage: +1.0 to +2.3 Log Units Over Closest Structural Analogs
The target compound exhibits a computed XLogP3 of 4.2, representing the highest lipophilicity among all directly comparable 2-benzoylpyridine analogs. Against the unsubstituted parent 2-benzoylpyridine (XLogP3 1.9, Δ = +2.3) and the two closest mono-substituted variants—2-benzoyl-5-methylpyridine (XLogP3 2.2, Δ = +2.0) and 2-(4-n-propylbenzoyl)pyridine (XLogP3 3.2, Δ = +1.0)—the target compound is markedly more lipophilic [1]. The branched isomer 2-(4-isopropylbenzoyl)pyridine has a reported LogP of 3.44 (Δ = +0.76). The 3-positional isomer 3-(4-propylbenzoyl)pyridine shows XLogP3 3.2 (Δ = +1.0), indicating that both the 2-benzoyl regiochemistry and the 5-methyl substitution contribute additively to the elevated partition coefficient [1].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 2-Benzoylpyridine XLogP3 = 1.9; 2-Benzoyl-5-methylpyridine XLogP3 = 2.2; 2-(4-n-Propylbenzoyl)pyridine XLogP3 = 3.2; 2-(4-Isopropylbenzoyl)pyridine LogP = 3.44; 3-(4-Propylbenzoyl)pyridine XLogP3 = 3.2 |
| Quantified Difference | ΔXLogP3 = +2.3, +2.0, +1.0, +0.76, and +1.0, respectively |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release); all values from the same computational method except 2-(4-isopropylbenzoyl)pyridine which uses an experimentally derived LogP |
Why This Matters
A +1.0 to +2.3 log unit increase in XLogP3 corresponds to a 10- to 200-fold increase in predicted membrane partitioning, which directly impacts blood–brain barrier penetration, cellular uptake, and nonspecific protein binding—critical considerations for CNS-targeted probe selection or pharmacokinetic optimization.
- [1] PubChem CID 49762032 (XLogP3 4.2); CID 7038 (XLogP3 1.9); CID 13569872 (XLogP3 2.2); CID 24723567 (XLogP3 3.2); CID for 3-(4-Propylbenzoyl)pyridine via AngeneChem XLogP3 3.2; all accessed via https://pubchem.ncbi.nlm.nih.gov/ View Source
